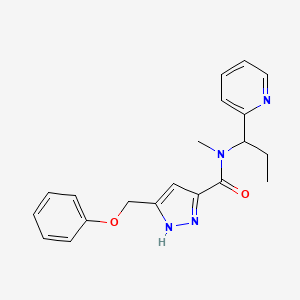
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound may also modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound may also protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has limited solubility in water and may require the use of organic solvents for certain experiments. It is also important to note that this compound has not been extensively studied in vivo and its effects in animal models may differ from those observed in vitro.
Orientations Futures
There are several future directions for the study of N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. In addition, the development of more efficient synthesis methods and the optimization of this compound's properties may lead to the development of novel drugs for the treatment of various diseases. Finally, the evaluation of this compound's safety and efficacy in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties have been extensively studied. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. The development of more efficient synthesis methods and the optimization of this compound's properties may lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 1-(2-pyridinyl)propan-2-amine with 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction with phenyl chloroformate. The resulting product is then treated with N-methylamine to yield this compound.
Propriétés
IUPAC Name |
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-19(17-11-7-8-12-21-17)24(2)20(25)18-13-15(22-23-18)14-26-16-9-5-4-6-10-16/h4-13,19H,3,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASLGLWWMFQKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

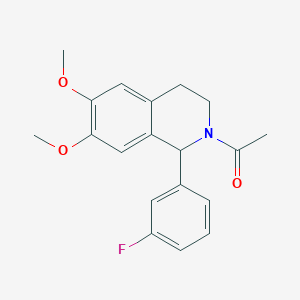
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
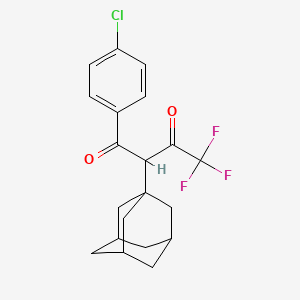
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
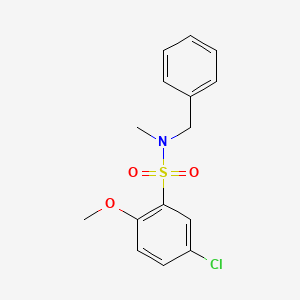
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)
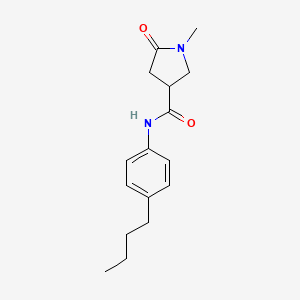
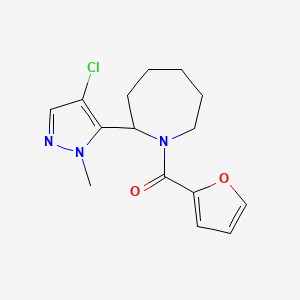
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)